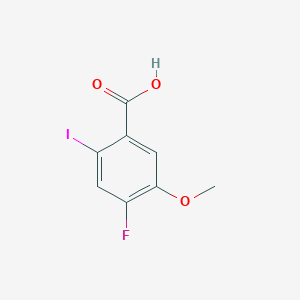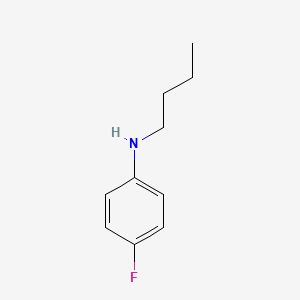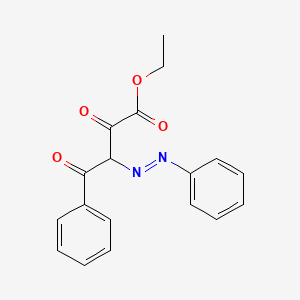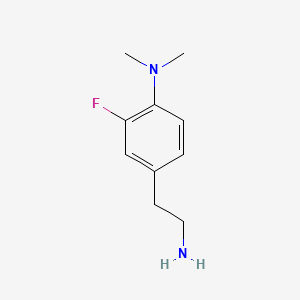![molecular formula C12H14N2O2 B15093887 N-[4-(Amino)butyl]phthalimide CAS No. 99008-43-2](/img/structure/B15093887.png)
N-[4-(Amino)butyl]phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Amino)butyl]phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a phthalimide moiety attached to a 4-aminobutyl chain, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[4-(Amino)butyl]phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminobutylamine under dehydrative conditions. This reaction typically requires heating to facilitate the formation of the phthalimide ring . Another method involves the Gabriel synthesis, where potassium phthalimide reacts with 4-bromobutylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Amino)butyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce primary amines .
Applications De Recherche Scientifique
N-[4-(Amino)butyl]phthalimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-(Amino)butyl]phthalimide involves its interaction with specific molecular targets. The phthalimide moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromobutyl)phthalimide: This compound is similar in structure but contains a bromine atom instead of an amino group.
1-Phthalimido-4-bromobutane: Another related compound with a bromobutane chain.
Naphthalimide derivatives: These compounds share the phthalimide core but have different substituents, leading to varied properties and applications.
Uniqueness
N-[4-(Amino)butyl]phthalimide is unique due to its specific functional groups, which confer distinct reactivity and binding properties
Propriétés
Numéro CAS |
99008-43-2 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-(4-aminobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8,13H2 |
Clé InChI |
GZCFMVCWRGPDLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)



![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol](/img/structure/B15093849.png)
![trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane](/img/structure/B15093851.png)




![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
